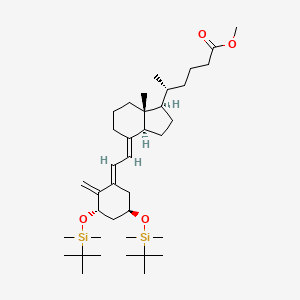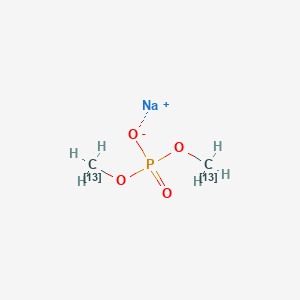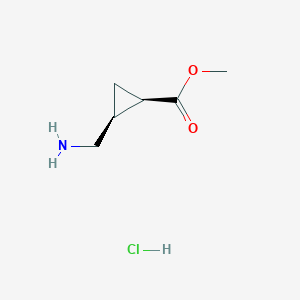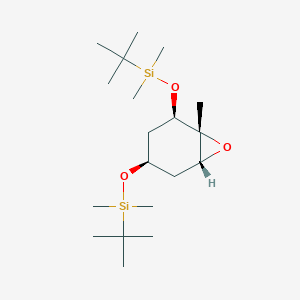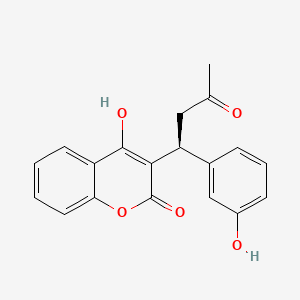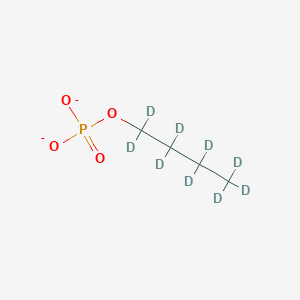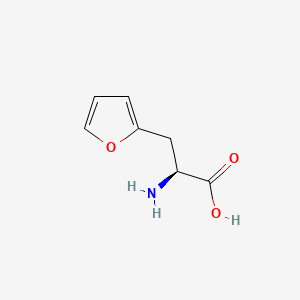
(S)-2-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of racemic 2-amino-3-(furan-2-yl)propanoic acids, including the (S)-enantiomer, involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust as a catalyst. This method yields the desired compounds with high efficiency, avoiding unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, N-formylation of the prepared amino acids can be achieved using a mixture of formic acid and acetic anhydride, resulting in formylamino derivatives (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Molecular Structure Analysis
The molecular structure of (S)-2-amino-3-(furan-2-yl)propanoic acid has been detailed through crystallographic studies, revealing that the furan ring contributes significantly to the compound's overall conformation and reactivity. This structural insight is crucial for understanding its chemical behavior and potential interactions in various chemical contexts (Li, Liang, & Tai, 2009).
Scientific Research Applications
- Scientific Field : Organic Chemistry and Microbiology .
- Summary of the Application : The compound is used in the study of antimicrobial activity. It has been found to demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
- Methods of Application : The compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against the aforementioned microbes .
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
- Methods of Application : According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . The resulting products of hydroarylation of the carbon–carbon double bond are 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
- Methods of Application : According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
- Results or Outcomes : The starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .
properties
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(furan-2-yl)propanoic acid | |
CAS RN |
127682-08-0 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
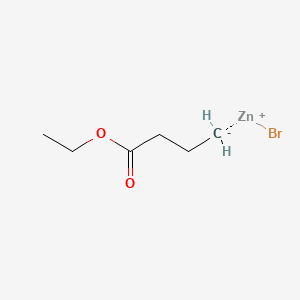
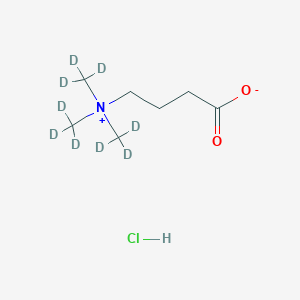
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)
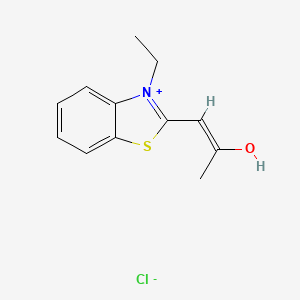

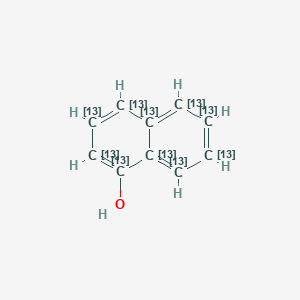
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
